N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine

Description

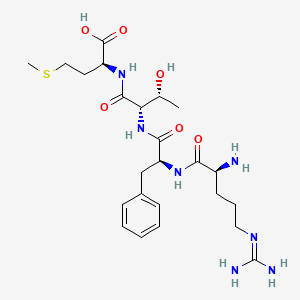

N⁵-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine is a tetrapeptide featuring a modified ornithine residue with a diaminomethylene group at the N⁵ position. The compound’s stereochemistry was confirmed using L-FDLA (1-fluoro-2,4-dinitrophenyl-5-leucinamide) derivatization, which revealed an absolute configuration consistent with L-amino acid residues and a 1R, 2R, 4S, 6S, 7R, 9S, 30S stereochemical profile for related analogs .

Properties

CAS No. |

798540-09-7 |

|---|---|

Molecular Formula |

C24H39N7O6S |

Molecular Weight |

553.7 g/mol |

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoic acid |

InChI |

InChI=1S/C24H39N7O6S/c1-14(32)19(22(35)29-17(23(36)37)10-12-38-2)31-21(34)18(13-15-7-4-3-5-8-15)30-20(33)16(25)9-6-11-28-24(26)27/h3-5,7-8,14,16-19,32H,6,9-13,25H2,1-2H3,(H,29,35)(H,30,33)(H,31,34)(H,36,37)(H4,26,27,28)/t14-,16+,17+,18+,19+/m1/s1 |

InChI Key |

JIUUYACNLLJXHH-RFZNHBKKSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or solution-phase peptide synthesis. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol (DTT) for reduction. Substitution reactions often require the use of protecting groups to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of this product yields methionine .

Scientific Research Applications

N~5~-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine has several scientific research applications:

Chemistry: It is used as a model compound to study peptide synthesis and modification techniques.

Biology: The compound is studied for its potential role in cellular processes and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

Industry: The compound is used in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-phenylalanyl-L-threonyl-L-methionine involves its interaction with specific molecular targets within cells. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes, receptors, and signaling molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The compound shares structural homology with other peptides containing the N⁵-(diaminomethylidene)-L-ornithyl moiety. Key differences lie in amino acid sequence, stereochemistry, and functional groups, which influence molecular weight, solubility, and biological activity. Below is a comparative analysis:

*Inferred molecular formula based on residues: Ornithyl (C₅H₁₂N₂O₂), Phe (C₉H₁₁NO₂), Thr (C₄H₉NO₃), Met (C₅H₁₁NO₂S), diaminomethylene (CH₅N₃).

Functional and Application Differences

- Target Compound : Methionine’s thioether group may confer antioxidant properties, while phenylalanine could enhance hydrophobicity for membrane interactions.

- α-MSH Analog: D-amino acids and lysine-proline motifs improve receptor selectivity and plasma stability, highlighting a design advantage over the target’s all-L configuration .

- Compound : Nitro-tyrosine introduces electron-withdrawing groups, likely altering redox activity compared to the target’s unmodified tyrosine-free structure .

Research Findings and Industrial Relevance

- Target Compound: No direct industrial applications reported, but its structural analogs are used in peptide therapeutics (e.g., α-MSH derivatives for inflammation) .

- : Industrial-scale L-methionine purification (85% yield) via ion-exchange chromatography suggests scalable production methods for methionine-containing peptides .

- Commercial Availability : and compounds are supplied by manufacturers like chemcube UG and Parchem, indicating commercial viability for research-grade peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.